Acetic acid, (hydroxyimino)-, (Z)-
CAS No.: 62812-66-2
Cat. No.: VC16700004
Molecular Formula: C2H3NO3
Molecular Weight: 89.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62812-66-2 |
---|---|
Molecular Formula | C2H3NO3 |
Molecular Weight | 89.05 g/mol |
IUPAC Name | 2-hydroxyiminoacetic acid |
Standard InChI | InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) |
Standard InChI Key | PBZUAIHRZUBBAJ-UHFFFAOYSA-N |
Canonical SMILES | C(=NO)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Configuration
The Z-configuration of (Z)-2-hydroxyiminoacetic acid arises from the spatial arrangement around the C=N double bond in the oxime group. In this isomer, the hydroxyl (-OH) and carboxylic acid (-COOH) groups reside on the same side of the double bond, as confirmed by X-ray crystallography and NMR spectroscopy . This geometry influences the compound’s dipole moment (calculated as 4.2 D) and hydrogen-bonding propensity, which are critical for its interactions in supramolecular assemblies.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂H₃NO₃ |
Molecular Weight | 89.05 g/mol |
CAS Registry Numbers | 3545-80-0, 62812-66-2 |
SMILES | C(=NO)C(=O)O |
Melting Point | 162–164°C (decomposes) |
Solubility | Soluble in polar solvents |
Synthesis and Stability
Stability and Degradation
The compound exhibits moderate thermal stability, decomposing above 160°C without melting. It is hygroscopic and prone to oxidation in air, necessitating storage under inert atmospheres. Acidic conditions promote tautomerization to the nitroso form, while alkaline media facilitate deprotonation of the carboxylic group (pKa ≈ 2.3) .
Coordination Chemistry and Metal Complexes
Ligand Behavior
(Z)-2-Hydroxyiminoacetic acid acts as a bifunctional ligand, coordinating metals through the oxime oxygen and carboxylic oxygen. Studies on analogous compounds, such as 2-cyano-2-(hydroxyimino)acetic acid, reveal bidentate or tridentate binding modes depending on pH and metal ion .
Table 2: Stability Constants (log β) of Metal Complexes
Metal Ion | Complex Stoichiometry (M:L) | log β (25°C, I = 0.1 M KCl) |
---|---|---|
Cu²⁺ | 1:1 | 8.2 ± 0.1 |
Ni²⁺ | 1:2 | 15.6 ± 0.2 |
Co²⁺ | 1:1 | 6.8 ± 0.1 |
Spectroscopic and Crystallographic Insights
Copper(II) complexes with (Z)-2-hydroxyiminoacetic acid derivatives exhibit distorted octahedral geometries, as evidenced by UV-Vis spectra (λmax ≈ 650 nm, ε = 120 M⁻¹cm⁻¹) and X-ray diffraction . The Jahn-Teller effect is pronounced in Cu²⁺ complexes, leading to elongated axial bonds. Nickel(II) analogues adopt square-planar configurations with ligand field parameters (10Dq ≈ 12,000 cm⁻¹) indicative of strong-field ligands .
Applications in Materials Science
Catalysis
Nickel complexes of (Z)-2-hydroxyiminoacetic acid demonstrate catalytic activity in olefin hydrogenation, achieving turnover frequencies (TOF) of 1,200 h⁻¹ under mild conditions (25°C, 1 atm H₂) . The ligand’s electron-withdrawing groups enhance metal center electrophilicity, facilitating substrate activation.
Supramolecular Architectures
The compound’s hydrogen-bonding network enables the formation of 2D sheet structures, as observed in single-crystal studies. These assemblies exhibit porosity (BET surface area ≈ 150 m²/g) and potential for gas storage applications .
Future Research Directions
Expanding Coordination Diversity
Exploring lanthanide complexes could unlock luminescent materials for optoelectronics. Preliminary studies on europium(III) complexes show promise, with quantum yields of 0.42 in methanol .
Biomedical Applications
While toxicity profiles remain uncharacterized, structural analogs have shown inhibitory activity against tyrosine kinases (IC₅₀ ≈ 10 µM), warranting further pharmacological evaluation .
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